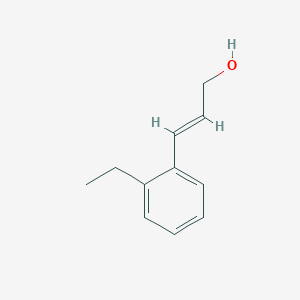

3-(2-Ethylphenyl)prop-2-en-1-ol

説明

3-(2-Ethylphenyl)prop-2-en-1-ol is an allylic alcohol characterized by a propenol backbone substituted with a 2-ethylphenyl group at the third carbon. The ethyl group at the ortho position of the phenyl ring introduces steric and electronic effects distinct from smaller substituents, influencing reactivity, solubility, and intermolecular interactions .

特性

分子式 |

C11H14O |

|---|---|

分子量 |

162.23 g/mol |

IUPAC名 |

(E)-3-(2-ethylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8,12H,2,9H2,1H3/b8-5+ |

InChIキー |

AYNZTKNTYKKVBT-VMPITWQZSA-N |

異性体SMILES |

CCC1=CC=CC=C1/C=C/CO |

正規SMILES |

CCC1=CC=CC=C1C=CCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with allyl bromide in the presence of a base, such as potassium carbonate, to form the corresponding allylic alcohol. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of 3-(2-Ethylphenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

化学反応の分析

Types of Reactions

3-(2-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 2-Ethylcinnamaldehyde or 2-Ethylcinnamic acid.

Reduction: 3-(2-Ethylphenyl)propan-1-ol.

Substitution: 3-(2-Ethylphenyl)prop-2-en-1-chloride.

科学的研究の応用

3-(2-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

作用機序

The mechanism of action of 3-(2-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-(2-Ethylphenyl)prop-2-en-1-ol, highlighting substituent effects on molecular properties and synthesis:

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br) increase the acidity of the allylic alcohol due to inductive effects, enhancing its participation in nucleophilic reactions. For example, chloro-substituted analogs (e.g., 9d) are used in Overman rearrangements to synthesize chromenes . Methoxy derivatives (e.g., 1r) are intermediates in carboligation reactions .

Steric Considerations :

The ethyl group in 3-(2-Ethylphenyl)prop-2-en-1-ol introduces greater steric hindrance compared to methyl or halogens, which may reduce reaction rates in sterically sensitive processes (e.g., catalytic hydrogenation or enzyme-mediated transformations) .

Synthetic Methodologies: Reduction of Propargyl Esters: Analog 9d was synthesized via reduction of ethyl prop-2-enoate esters using LiAlH₄, achieving high yields (93%) .

Physical Properties: Solubility: Methoxy and methyl groups enhance solubility in polar solvents (e.g., ethanol), whereas halogenated analogs exhibit lower solubility due to increased molecular weight and hydrophobicity . Melting Points: Chloro- and bromo-substituted derivatives (e.g., 9d, 36) are typically solids at room temperature, while methyl- or ethyl-substituted analogs may exist as oils or low-melting solids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。